Cas no 17596-79-1 ((S)-2-Phenyl-1-propanamine)

(S)-2-Phenyl-1-propanamine structure
(S)-2-Phenyl-1-propanamine structure
Product Name:(S)-2-Phenyl-1-propanamine
CAS No:17596-79-1
Molecular Formula:C9H13N
Molecular Weight:135.2062
MDL:MFCD00216741
CID:50806

(S)-2-Phenyl-1-propanamine Properties

Names and Identifiers

    • (S)-2-Phenylpropan-1-amine
    • (S)-beta-Methylphenethylamine
    • (S)-(-)-β-Methylphenethylamine
    • (S)-(-)-beta-Methylphenethylamine
    • (2S)-2-Phenylpropan-1-amine
    • (S)-(-)-2-Phenyl-1-Propylamine
    • (S)-2-Phenyl-1-propylamine
    • (S)-β-Methylphenethylamine
    • (S)-(-)-&beta
    • (S)-(-)-β(S)-2-PHENYLPROPYLAMINE
    • (S)-2-Phenyl-1-propanaMine
    • (S)-2-PHENYL-1-PROPYLAMINE 99+%
    • S(-)--methylphenethylamine
    • PubChem21084
    • S-beta-Methylphenethylamine
    • (S)-2-phenyl propylamine
    • (S)-2-Phenyl-propylamine
    • BENZENEETHANAMINE, BETA-METHYL-, (BETAS)-
    • KSC496A9J
    • [(2s)-2-phenylpropyl]amine
    • s(-)-beta-methylphenethylamine
    • (2S)-2-phenyl-1-propa
    • MDL: MFCD00216741
    • InChIKey: AXORVIZLPOGIRG-MRVPVSSYSA-N
    • Inchi: 1S/C9H13N/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/t8-/m1/s1
    • SMILES: N([H])([H])C([H])([H])[C@@]([H])(C([H])([H])[H])C1C([H])=C([H])C([H])=C([H])C=1[H]

Computed Properties

  • Exact Mass: 135.10500
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Rotatable Bond Count: 2
  • Monoisotopic Mass: 135.105
  • Heavy Atom Count: 10
  • Complexity: 84.7
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 2.2
  • Tautomer Count: nothing
  • Surface Charge: 0
  • Topological Polar Surface Area: 26

Experimental Properties

  • LogP: 2.44910
  • PSA: 26.02000
  • Refractive Index: n20/D 1.525(lit.)
  • Boiling Point: 208.93°C (estimate)
  • Melting Point: 207 °C (lit.)
  • Flash Point: Fahrenheit: 177.8 ° f < br / > Celsius: 81 ° C < br / >
  • Color/Form: Uncertain
  • Solubility: Uncertain
  • Specific Rotation: -35 º (c=1, EtOH)
  • Optical Activity: [α]22/D −35°, c = 1 in ethanol
  • Density: 0.945 g/mL at 25 °C(lit.)

(S)-2-Phenyl-1-propanamine Security Information

(S)-2-Phenyl-1-propanamine Customs Data

  • HS CODE:2921499090
  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

(S)-2-Phenyl-1-propanamine Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0021SD-250mg
Benzeneethanamine, β-methyl-, (βS)-
17596-79-1 90%
250mg
$83.00
A2B Chem LLC
AA94829-1g
(S)-2-Phenylpropan-1-amine
17596-79-1 92%
1g
$75.00 2024-04-20
Aaron
AR00220P-100mg
Benzeneethanamine, β-methyl-, (βS)-
17596-79-1 95%
100mg
$218.00
abcr
AB250288-
(S)-(-)-beta-Methylphenethylamine, 97%; .
17596-79-1 97%
€814.20 2023-04-02
Alichem
A019124306-25g
(S)-2-Phenyl-1-propanamine
17596-79-1 97%
25g
228.96 USD
Cooke Chemical
S5908549-1g
(S)-β-Methylphenethylamine
17596-79-1 99%
1g
RMB 842.26 2023-09-07
Enamine
EN300-6507048-0.05g
(2S)-2-phenylpropan-1-amine
17596-79-1 90%
0.05g
$19.0
eNovation Chemicals LLC
D912084-100g
(S)-2-Phenyl-1-propanamine
17596-79-1 98%
100g
$590 2022-09-02
Fluorochem
065360-1g
2S)-2-Phenylpropan-1-amine
17596-79-1 97%
1g
£77.00 2022-03-01
TRC
P399170-50mg
(S)-2-Phenyl-1-propanamine
17596-79-1
50mg
$ 58.00 2023-09-06

(S)-2-Phenyl-1-propanamine Suppliers

Hubei Hanwei Chemical Co., Ltd
Audited Supplier Audited Supplier
(CAS:17596-79-1)
MR./MRS.:LI JUN
Phone:15791925948
Email:2801519207@qq.com

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